
N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a benzopyran core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the reaction of 2-ethoxyaniline with 3,4-dihydro-2H-pyran-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- Molecular Formula : C17H19NO4
- Molecular Weight : 301.34 g/mol
- IUPAC Name : N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
The structure consists of a benzopyran core with an ethoxyphenyl substituent and a carboxamide functional group, which contributes to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Mechanism of Action :
The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against several pathogens. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound in human breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Potential
Another study focused on the antimicrobial potential of this compound against various bacterial strains. The results indicated that this compound exhibited bactericidal effects at concentrations lower than those required for traditional antibiotics. This suggests its potential use as an alternative treatment for bacterial infections.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the brain, which can enhance neurotransmission and cognitive function .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-oxo-2-(1-piperidinyl)acetamide
- N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide
Uniqueness
N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide stands out due to its unique benzopyran core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C16H17N1O4 and a molecular weight of approximately 299.31 g/mol. The structure features a benzopyran moiety, which is known for its role in various pharmacological activities.
Antimicrobial Activity
Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Properties
Benzopyran derivatives have been investigated for their anticancer potential. A study highlighted that certain benzopyran compounds exhibit cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range . The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Antihypertensive Effects
The antihypertensive activity of related compounds has been documented, particularly those that influence vascular smooth muscle relaxation. These compounds may act as calcium channel blockers or through the inhibition of angiotensin-converting enzyme (ACE), leading to reduced blood pressure .
Case Study 1: Antimicrobial Screening
A recent screening assessed the antimicrobial activity of several benzopyran derivatives, including this compound. The study utilized a disk diffusion method against standard bacterial strains. Results showed significant zones of inhibition, indicating promising antimicrobial potential.
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
This compound | 18 | Staphylococcus aureus |
Control (Ciprofloxacin) | 30 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies on the cytotoxicity of benzopyran derivatives revealed that this compound exhibited significant anticancer activity against MCF-7 cells with an IC50 value of 2.5 µg/mL. This suggests potential as a lead compound in developing new anticancer therapies.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways for microbial survival or cancer cell proliferation.
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptosis in cancer cells.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-22-15-10-6-5-9-14(15)19-17(20)16-11-12-7-3-4-8-13(12)18(21)23-16/h3-10,16H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUVEMJTQDZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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